molecular formula C20H28O4 B151238 Prostaglandin B3 CAS No. 36614-32-1

Prostaglandin B3

Cat. No. B151238
CAS RN: 36614-32-1
M. Wt: 332.4 g/mol
InChI Key: DQRGQQAJYRBDRP-UNBCGXALSA-N
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Description

The compound is a complex organic molecule that features multiple functional groups and stereochemistry. It is not directly mentioned in the provided papers, but its structure suggests it is likely related to bicyclic systems and may be involved in similar chemical reactions and syntheses as those described in the papers.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, where stereochemistry plays a crucial role. Paper describes the synthesis of kainoid amino acids using a tandem radical addition-homoallylic radical rearrangement, which could be relevant to the synthesis of the compound due to the presence of similar bicyclic structures and the need for stereocontrolled reactions. Paper discusses the preparation of a bicyclic acid via enzymatic kinetic resolution, which is a method that could potentially be applied to the synthesis of the compound to achieve the desired stereochemistry.

Molecular Structure Analysis

The molecular structure of the compound includes a cyclopentenyl ring, a hept-5-enoic acid moiety, and a hydroxyoctadienyl group, which suggests that it may exhibit significant conformational flexibility and stereochemical complexity. The bicyclic systems discussed in papers and provide insights into the behavior of similar structures under various conditions, such as base-induced bridge cleavage and acid-catalyzed hydrolysis, which could influence the stability and reactivity of the compound .

Chemical Reactions Analysis

The compound's reactivity can be inferred from the reactions described in the papers. For instance, paper details the oxidation of a bicyclic diol, which could be analogous to potential oxidation reactions of the hydroxy group in the compound. Paper describes cycloadditions and rearrangements leading to protected amino-hydroxy-cyclopentane-carbaldehyde derivatives, which might be similar to reactions that the compound could undergo due to the presence of the cyclopentenyl ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the hydroxy group and the conjugated diene system suggests potential for hydrogen bonding and UV/Vis absorption, respectively. The bicyclic nature of the compound, as discussed in papers and , would also affect its physical properties, such as solubility and melting point.

Relevant Case Studies

While the papers do not provide direct case studies of the compound, they offer insights into the behavior of structurally related compounds. For example, paper describes the synthesis and radiolabeling of a bicyclic enoic acid derivative for biological studies, which could be considered analogous to potential applications of the compound in biological systems or as a radioligand.

Mechanism of Action

Prostaglandin B3 exerts its effects primarily through its interaction with specific receptors, such as PPARγ. Although it has a lower affinity for PPARγ compared to other prostaglandins, it still influences various signaling pathways involved in inflammation, metabolism, and cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context.

Similar Compounds:

    Prostaglandin B1: Known for its higher affinity for PPARγ.

    Prostaglandin B2: Also has a higher affinity for PPARγ compared to this compound.

Uniqueness of this compound: this compound is unique due to its specific structural features and its relatively low affinity for PPARγ. This makes it a valuable tool in research for understanding the diverse roles of prostaglandins and their receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prostaglandin B3 is typically synthesized through the non-enzymatic dehydration of Prostaglandin E3. This process involves treating Prostaglandin E3 with a strong base, which induces the dehydration reaction . The reaction conditions generally include maintaining a controlled temperature and pH to ensure the stability and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where Prostaglandin E3 is treated with a strong base under controlled conditions. The product is then purified using techniques such as chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Prostaglandin B3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxo derivatives.

    Reduction: It can be reduced to form hydroxy derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions include various hydroxy and oxo derivatives, which can have different biological activities and properties.

Scientific Research Applications

Prostaglandin B3 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in the study of prostaglandin synthesis and reactions.

    Biology: this compound is studied for its role in cellular signaling and its effects on various biological processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions and metabolic disorders.

    Industry: this compound is used in the development of pharmaceuticals and as a biochemical tool in various industrial processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid' involves the synthesis of the key intermediate, 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid methyl ester, followed by the hydrolysis of the ester to obtain the final product.", "Starting Materials": [ "5-bromo-2-pentenoic acid", "3,4-dihydro-2H-pyran", "Lithium diisopropylamide (LDA)", "1,3-butadiene", "methyl 2-bromo-5-oxocyclopent-1-ene-1-carboxylate", "Triphenylphosphine", "Copper(I) iodide", "Octa-1,5-dien-3-ol", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ { "Step 1": "Synthesis of 5-bromo-2-pentenoic acid by reacting 1,3-butadiene with 5-bromoacrolein in the presence of triphenylphosphine and copper(I) iodide.", "Reagents": [ "1,3-butadiene", "Triphenylphosphine", "Copper(I) iodide", "5-bromoacrolein" ] }, { "Step 2": "Preparation of 3,4-dihydro-2H-pyran by reacting 5-bromo-2-pentenoic acid with 3,4-dihydro-2H-pyran in the presence of lithium diisopropylamide (LDA).", "Reagents": [ "5-bromo-2-pentenoic acid", "3,4-dihydro-2H-pyran", "Lithium diisopropylamide (LDA)" ] }, { "Step 3": "Synthesis of methyl 2-bromo-5-oxocyclopent-1-ene-1-carboxylate by reacting 3,4-dihydro-2H-pyran with methyl 2-bromoacrylate in the presence of triphenylphosphine and copper(I) iodide.", "Reagents": [ "3,4-dihydro-2H-pyran", "Methyl 2-bromoacrylate", "Triphenylphosphine", "Copper(I) iodide" ] }, { "Step 4": "Preparation of 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid methyl ester by reacting octa-1,5-dien-3-ol with methyl 2-bromo-5-oxocyclopent-1-ene-1-carboxylate in the presence of triphenylphosphine and copper(I) iodide.", "Reagents": [ "Octa-1,5-dien-3-ol", "Methyl 2-bromo-5-oxocyclopent-1-ene-1-carboxylate", "Triphenylphosphine", "Copper(I) iodide" ] }, { "Step 5": "Hydrolysis of the ester to obtain the final product, 7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid.", "Reagents": [ "7-[2-[(3S)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid methyl ester", "Acetic acid", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Methanol" ] } ] }

CAS RN

36614-32-1

Molecular Formula

C20H28O4

Molecular Weight

332.4 g/mol

IUPAC Name

(Z)-7-[2-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-5-oxocyclopenten-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H28O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h3-4,6-7,12,14,17,21H,2,5,8-11,13,15H2,1H3,(H,23,24)/b6-3-,7-4-,14-12+/t17-/m0/s1

InChI Key

DQRGQQAJYRBDRP-UNBCGXALSA-N

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C1=C(C(=O)CC1)C/C=C\CCCC(=O)O)O

SMILES

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

Canonical SMILES

CCC=CCC(C=CC1=C(C(=O)CC1)CC=CCCCC(=O)O)O

synonyms

PGB3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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